Tryptophan, N(alpha)-[4-nitrobenzoyl]-
Description
Tryptophan, N(alpha)-[4-nitrobenzoyl]- is a synthetic derivative of the essential amino acid tryptophan, where the N(alpha)-amino group is acylated with a 4-nitrobenzoyl moiety. This modification introduces a nitro group (-NO₂) at the para position of the benzoyl ring, enhancing the compound's electron-withdrawing properties and influencing its chemical reactivity, solubility, and biological interactions. The compound is typically synthesized via reactions involving 4-nitrobenzoyl chloride with tryptophan or its intermediates under controlled conditions, often employing coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or Pd-catalyzed amination protocols .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-17(11-5-7-13(8-6-11)21(25)26)20-16(18(23)24)9-12-10-19-15-4-2-1-3-14(12)15/h1-8,10,16,19H,9H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVCJFAHFIZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tryptophan, N(alpha)-[4-nitrobenzoyl]- typically involves the acylation of tryptophan with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve tryptophan in a suitable solvent, such as dichloromethane or dimethylformamide.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-nitrobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures until completion.
- Purify the product using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of Tryptophan, N(alpha)-[4-nitrobenzoyl]- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Tryptophan, N(alpha)-[4-nitrobenzoyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of Tryptophan, N(alpha)-[4-aminobenzoyl]-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tryptophan, N(alpha)-[4-nitrobenzoyl]- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. The nitrobenzoyl group can act as a probe to investigate the binding sites and conformational changes in proteins.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its ability to undergo selective chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: In the industrial sector, Tryptophan, N(alpha)-[4-nitrobenzoyl]- is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Tryptophan, N(alpha)-[4-nitrobenzoyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Data Tables
Key Findings and Implications
- The 4-nitrobenzoyl group enhances hydrogen bonding and crystallinity but may reduce solubility in polar media.
- Biological activity (e.g., antimicrobial effects) is context-dependent, influenced by the amino acid backbone and target receptors.
- Synthetic versatility (e.g., Pd catalysis, thiourea formation) enables diverse applications in drug development and materials science.
This analysis underscores the importance of structural tailoring to optimize the physicochemical and biological profiles of nitrobenzoyl-modified compounds.
Q & A
Basic Research Question
- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement), particularly for assessing bond angles and nitro-group orientation .
- NMR spectroscopy : Use 2D NOESY to confirm spatial proximity between the nitrobenzoyl group and tryptophan’s indole ring. ¹H-¹⁵N HSQC can probe hydrogen bonding involving the amide nitrogen .
- Vibrational spectroscopy : FT-IR and Raman spectroscopy to identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1350–1520 cm⁻¹) .
How can crystallographic refinement challenges (e.g., twinning, low-resolution data) be addressed for nitro-aromatic derivatives?
Advanced Research Question
For twinned crystals, use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, and validate with the R-factor gap between twinned/untwinned refinements . For low-resolution data (<2.0 Å), employ charge-density analysis using multipole models (e.g., via HARt program) to refine electron density around the nitro group. Cross-validate with DFT-calculated electrostatic potentials to resolve ambiguities in partial occupancy .
What experimental designs are critical for probing conformational stability under denaturing conditions?
Advanced Research Question
- Hydrogen-deuterium exchange (HDX) : Monitor backbone amide protection factors using NMR at varying urea concentrations (0–8 M) and pH 7.7. Calculate ΔG°HX (free energy of exchange) to identify persistent secondary structures (e.g., β-strands in αTS subunit) .
- Fluorescence quenching : Use acrylamide or iodide titrations to assess solvent accessibility of the indole ring. Compare Stern-Volmer plots under native vs. denatured states to map folding intermediates .
How can computational modeling predict interactions between N(alpha)-[4-nitrobenzoyl]-tryptophan and biological targets?
Advanced Research Question
- Molecular docking : Generate 3D conformers from SMILES/InChI descriptors (e.g.,
O=P(Oc1ccc(cc1)[N+]([O-])=O)(O)O) using AutoDock Vina. Focus on electrostatic complementarity between the nitro group and target’s cationic residues . - MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the nitrobenzoyl-tryptophan adduct. Analyze RMSD/RMSF to identify flexible regions impacting binding .
How should researchers reconcile contradictory data in stability studies (e.g., conflicting NMR vs. crystallographic results)?
Advanced Research Question
- Meta-regression analysis : Pool ΔG°HX values from NMR and compare with crystallographic B-factors to identify regions with high dynamic disorder .
- Multi-technique validation : Cross-reference NMR hydrogen-exchange rates with HDX-MS data. If discrepancies persist (e.g., unresolved intermediate states), use time-resolved fluorescence to capture sub-millisecond folding events .
What strategies mitigate interference from nitro-group redox activity in electrochemical assays?
Advanced Research Question
- Controlled-potential electrolysis : Apply a reducing potential (-0.8 V vs. Ag/AgCl) to stabilize the nitro group during cyclic voltammetry. Use argon purging to prevent O₂ interference .
- Chelating agents : Add EDTA (1–5 mM) to buffer solutions to sequester metal ions that catalyze nitro-group reduction .
How does the nitrobenzoyl moiety influence tryptophan’s fluorescence properties, and how can this be exploited?
Advanced Research Question
The electron-withdrawing nitro group quenches tryptophan’s intrinsic fluorescence via photoinduced electron transfer (PET). To exploit this:
- FRET-based probes : Pair the derivative with a fluorophore (e.g., BODIPY) and monitor PET-driven quenching upon target binding .
- Time-resolved anisotropy : Measure rotational correlation times to detect steric hindrance from the nitro group in protein-binding pockets .
What are the limitations of current synthetic methods for scaling up N(alpha)-[4-nitrobenzoyl]-tryptophan?
Advanced Research Question
- Low yield in acylation : Optimize stoichiometry (1:1.2 molar ratio of tryptophan to 4-nitrobenzoyl chloride) and use DMAP as a catalyst to enhance coupling efficiency .
- Purification challenges : Replace silica gel chromatography with preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the product from di-acylated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
